![molecular formula C14H21NO2 B1376050 (R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol CAS No. 1416445-20-9](/img/structure/B1376050.png)
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
Overview
Description
Molecular Structure Analysis
Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products . It consists of one carbon atom, one oxygen atom, and four hydrogen atoms .Chemical Reactions Analysis
The direct oxidation of methane to methanol as a liquid fuel and chemical feedstock is arguably the most desirable methane conversion pathway . The process of converting methane to methanol typically involves an energy-intensive method called steam reforming, under high pressures and temperatures .Physical And Chemical Properties Analysis
Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts . With its boiling point of 65 °C and melting point of −96 °C, methanol can be stored in tanks, distributed via pipelines, and transported by tank cars .Scientific Research Applications
Radical Cation Studies in Methanol
The electron spin resonance (ESR) spectra of methanol solutions, including morpholine derivatives, have been studied. These studies focused on understanding the dimerisation equilibrium of radical cations in methanol, providing insights into chemical behavior at various temperatures (Evans, Evans, & Baker, 1975).
Catalytic Asymmetric Reactions
Chiral Pt(II)/Pd(II) pincer complexes, incorporating morpholine derivatives, have been synthesized and applied in catalytic asymmetric aldol and silylcyanation reactions. This research illustrates the potential of morpholine derivatives in facilitating asymmetric synthesis (Yoon et al., 2006).
Asymmetric Synthesis of α-Hydroxy Esters
Morpholine derivatives have been evaluated as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. This work highlights the utility of these compounds in stereoselective chemical syntheses (Jung, Ho, & Kim, 2000).
Lipid Dynamics in Biological Systems
Studies on lipid dynamics in biological systems have employed morpholine derivatives in methanol. These studies help in understanding the effects of methanol on transmembrane proteins/peptides, thereby contributing to biomembrane research (Nguyen et al., 2019).
Role in Clathrate Formation
Research on the role of morpholine derivatives in clathrate (inclusion complex) formation has been conducted. This research is significant in understanding host-guest chemistry and molecular interactions (Eto et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The direct oxidation of methane to methanol as a liquid fuel and chemical feedstock is arguably the most desirable methane conversion pathway . Recent advances in synthetic biology, integration of efficient methanol converting enzymes, genome engineering, and laboratory evolution are enabling the first steps toward the creation of synthetic methanol-utilizing microorganisms .
properties
IUPAC Name |
[(2R)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCXMQRTZZKDM-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)CO)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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